molecular formula C14H14N2O2 B1479234 Ethyl 6-(o-tolyl)pyridazine-4-carboxylate CAS No. 2098117-25-8

Ethyl 6-(o-tolyl)pyridazine-4-carboxylate

Cat. No.: B1479234
CAS No.: 2098117-25-8
M. Wt: 242.27 g/mol
InChI Key: LXVPWJGJZRANIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for Ethyl 6-(o-tolyl)pyridazine-4-carboxylate are not available in the search results, related compounds have been synthesized through versatile methods . For instance, novel derivatives of pyrimidothienopyridazine were designed and synthesized through a versatile method . The structures of the newly synthesized compounds were elucidated on the basis of elemental analysis and various spectroscopic methods .

Scientific Research Applications

Synthesis and Chemical Applications

Catalyzed Annulation Processes Ethyl 6-(o-tolyl)pyridazine-4-carboxylate derivatives are valuable intermediates in catalyzed annulation processes. Zhu et al. (2003) described how ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, catalyzed by organic phosphine, to yield highly functionalized tetrahydropyridines with complete regioselectivity and high diastereoselectivities. This process demonstrates the compound's role in synthesizing complex molecules with significant potential in various chemical applications (Zhu, Lan, & Kwon, 2003).

Formation of Densely Functionalized Heterocyclic Molecules Devendar et al. (2013) highlighted the efficiency of Ethyl 4-ethoxyazulene-1-carboxylate, a similar compound, in electrophilic substitution reactions. This compound efficiently produced pyridazine and fulvene derivatives through intramolecular cyclization. The resulting products were further transformed into densely functionalized heterocyclic molecules through various chemical reactions, indicating the utility of such compounds in synthesizing structurally complex molecules (Devendar et al., 2013).

Derivatives Synthesis and Antimicrobial Evaluation Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate, a related compound, was used by Farag, Kheder, and Mabkhot (2008) in synthesizing various pyrimidine derivatives. These derivatives were then evaluated for their antimicrobial properties, showcasing the potential of such compounds in medical chemistry and drug development (Farag, Kheder, & Mabkhot, 2008).

Heterocyclic Compound Synthesis

Synthesis of Pyridazine Derivatives Deeb and El-Abbasy (2006) reported the synthesis of various heterocyclic compounds starting from ethyl 5-amino-3,4-diphenylthieno[2, 3-c]pyridazine-6-carboxylate. They explored reactions leading to the formation of 7-substituted pyrido[2′, 3′: 4, 5]thieno[2, 3-c]pyridazines and 6-substituted pyrimido-[4′, 5′: 4, 5]thieno[2′, 3′: 4, 5]pyridazines, underlining the compound's role in the synthesis of complex heterocyclic structures (Deeb & El-Abbasy, 2006).

Properties

IUPAC Name

ethyl 6-(2-methylphenyl)pyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-3-18-14(17)11-8-13(16-15-9-11)12-7-5-4-6-10(12)2/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVPWJGJZRANIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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